4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline
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Overview
Description
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline is an organic compound with the molecular formula C33H27NO. This compound is known for its unique structural features, which include a diphenylethenyl group and two methoxyphenyl groups attached to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline typically involves the reaction of 4-methoxyaniline with 2,2-diphenylethenyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the diphenylethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline has several scientific research applications:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Employed in the development of photonic devices due to its unique optical properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline in its various applications involves its ability to participate in electron transfer processes. In organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges through the device.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Diphenylethenyl)-N-phenylaniline
- 4-(2,2-Diphenylethenyl)-N,N-dimethylaniline
- 4-(2,2-Diphenylethenyl)-N,N-bis(4-chlorophenyl)aniline
Uniqueness
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline is unique due to the presence of methoxy groups, which enhance its electron-donating properties. This makes it particularly suitable for applications in organic electronics and photonics, where efficient charge transport is crucial. Additionally, the compound’s structural features allow for easy modification, enabling the synthesis of a wide range of derivatives with tailored properties .
Properties
CAS No. |
89115-10-6 |
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Molecular Formula |
C34H29NO2 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
4-(2,2-diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C34H29NO2/c1-36-32-21-17-30(18-22-32)35(31-19-23-33(37-2)24-20-31)29-15-13-26(14-16-29)25-34(27-9-5-3-6-10-27)28-11-7-4-8-12-28/h3-25H,1-2H3 |
InChI Key |
BOMVCWYAUSVTFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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